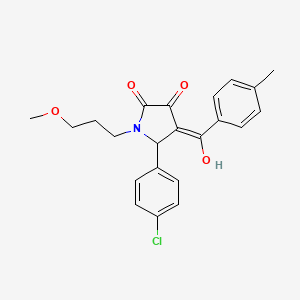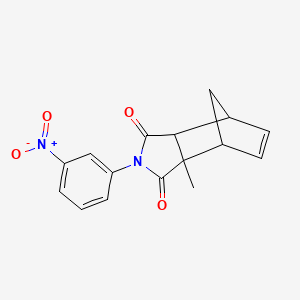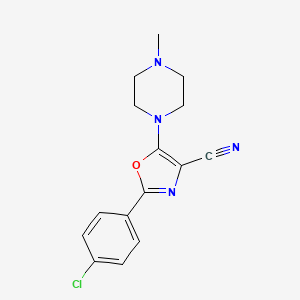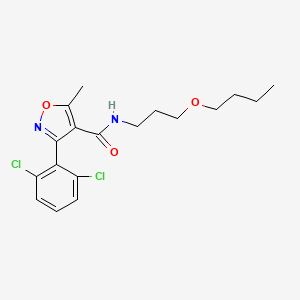![molecular formula C28H26N2O4S2 B11619573 Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B11619573.png)
Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Amidation and Esterification: The formamido and ethyl ester groups are introduced through amidation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)THIAZOLE-5-CARBOXYLATE
- ETHYL 4-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of thiophene, formamido, and ester groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C28H26N2O4S2 |
|---|---|
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
ethyl 4-(4-methylphenyl)-2-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O4S2/c1-4-34-28(33)23-21(19-11-7-17(2)8-12-19)16-36-27(23)30-25(29-26(32)22-6-5-15-35-22)24(31)20-13-9-18(3)10-14-20/h5-16,25,30H,4H2,1-3H3,(H,29,32) |
Clé InChI |
HYTHMSVGUUYCSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea](/img/structure/B11619493.png)

![Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate](/img/structure/B11619498.png)

![(4-chloro-3-nitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11619508.png)
![(5E)-2,6-dihydroxy-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidin-4(5H)-one](/img/structure/B11619516.png)
![Ethyl 6-methyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11619525.png)
![4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B11619532.png)

![2-oxo-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11619541.png)

![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619562.png)
![2-Methoxyethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11619569.png)
